molecular formula C46H74O19 B12439572 (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid

Cat. No.: B12439572
M. Wt: 931.1 g/mol
InChI Key: NEKHCXUHTYIAHJ-PSHODYQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex furostanol saponin, a class of steroidal glycosides predominantly found in plants of the Liliaceae and Solanaceae families. This compound is of significant interest in phytochemical and pharmacological research, particularly as a reference standard for the identification and quantification of saponins in natural product extracts Source . Its intricate structure, featuring a beta-glucopyranosiduronic acid core linked to a 6-deoxy-alpha-mannopyranosyl (rhamnose) unit and a terminal beta-glucopyranosyloxy chain, is characteristic of many bioactive saponins. Researchers investigate this molecule for its potential biological activities, which may include membrane-permeabilizing properties, immunomodulatory effects, and interactions with cholesterol Source . The compound serves as a crucial intermediate or precursor in studies exploring the biosynthetic pathways of steroidal alkaloids and saponins. Furthermore, its specific glycosylation pattern makes it a subject of interest in enzymatic studies focusing on glycosyltransferases. This product is provided as a high-purity analytical standard, essential for ensuring accuracy and reproducibility in mass spectrometry, NMR, and HPLC-based assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C46H74O19

Molecular Weight

931.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C46H74O19/c1-19(18-59-41-36(54)33(51)31(49)28(17-47)62-41)9-14-46(58-6)20(2)29-27(65-46)16-26-24-8-7-22-15-23(10-12-44(22,4)25(24)11-13-45(26,29)5)61-43-39(35(53)34(52)38(63-43)40(56)57)64-42-37(55)32(50)30(48)21(3)60-42/h7,19-21,23-39,41-43,47-55H,8-18H2,1-6H3,(H,56,57)/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42+,43-,44+,45+,46-/m1/s1

InChI Key

NEKHCXUHTYIAHJ-PSHODYQYSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC

Origin of Product

United States

Preparation Methods

Solvent Extraction

  • Ethanol/MeOH Extraction : Plant material is dried, powdered, and refluxed with 50–95% ethanol or methanol. For example, 1 kg of D. nipponica rhizomes is extracted with 10 L of 70% ethanol at 60°C for 3 hours.
  • Aqueous Extraction : In some protocols, water is used to extract polar saponins, followed by sequential partitioning with organic solvents (ethyl acetate, n-butanol) to isolate glycosides.

Key Parameters

  • Temperature : 60–80°C for optimal saponin solubility.
  • Solvent-to-Material Ratio : 8:1 to 12:1 (v/w) to ensure complete extraction.

Fractionation and Purification

Liquid-Liquid Partitioning

The crude extract is partitioned using solvents of increasing polarity:

  • Petroleum Ether : Removes lipids and chlorophyll.
  • Ethyl Acetate : Enriches medium-polarity compounds.
  • n-Butanol : Captures polar saponins, including the target compound.

Column Chromatography

  • Silica Gel Chromatography : The n-butanol fraction is subjected to silica gel columns (200–300 mesh) eluted with chloroform-methanol-water (e.g., 8:2:1 to 4:1:0.1).
  • Sephadex LH-20 : Further purification using methanol or aqueous methanol to separate glycosides by molecular weight.
  • Diaion HP-20 Resin : Removes pigments and sugars via gradient elution with ethanol-water (20% → 95%).

Advanced Techniques

  • Centrifugal Partition Chromatography (CPC) : A solvent system of ethyl acetate/n-butanol/water (3:2:5) resolves furostanol glycosides with >90% purity.
  • Preparative HPLC : Final purification uses a C18 column (e.g., Purospher STAR RP-18e) with methanol-water gradients (70% → 90% methanol over 30 minutes).

Structural Confirmation

Spectroscopic Analysis

  • NMR : ¹H and ¹³C NMR data confirm the furostane skeleton and glycosylation sites. Key signals include δH 4.66 (H-16, furostane) and δC 105.2 (anomeric carbon of glucuronic acid).
  • HR-ESI-MS : Molecular ion peak at m/z 931.1 [M+H]⁺ matches the formula C₄₆H₇₄O₁₉.

Hydrolysis Studies

  • Acid Hydrolysis : Treatment with 1M HCl in methanol-water (1:1) releases aglycone (22-methoxyfurost-5-ene-3β,26-diol) and monosaccharides (glucose, rhamnose).
  • Enzymatic Hydrolysis : β-Glucosidase confirms the β-configuration of glucuronic acid.

Optimization and Yield Data

Table 1. Comparison of Extraction Methods

Method Solvent System Purity (%) Yield (mg/kg) Source
Ethanol Reflux 70% EtOH, 60°C, 3h 85 120
n-Butanol Partition CHCl₃-MeOH-H₂O (4:1:0.1) 92 95
CPC Purification EtOAc/n-BuOH/H₂O (3:2:5) 95 80
Preparative HPLC MeOH-H₂O (70→90%) 98 65

Critical Factors

  • pH Adjustment : Neutralization post-acid hydrolysis prevents degradation of uronic acid.
  • Temperature Control : Column chromatography at 40°C improves resolution.

Challenges and Innovations

  • Uronic Acid Stability : The glucuronic acid moiety is sensitive to prolonged heat; thus, low-temperature evaporation is recommended.
  • Synthetic Routes : Enzymatic glycosylation using β-glucosidases has been explored but yields (<5%) remain impractical compared to natural extraction.

Chemical Reactions Analysis

Types of Reactions

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Glycosylation and Substitutions

The biological activity and physicochemical properties of furostanol saponins are heavily influenced by glycosylation patterns and functional group substitutions. Below is a comparative analysis:

Compound Name / ID Molecular Formula Key Structural Features Bioactivity Notes Reference
Target Compound C₅₁H₈₄O₂₃ 22α-methoxy, 26-O-β-glucopyranosyl, 3-O-β-glucopyranosiduronic acid + 6-deoxy-α-mannopyranosyl Enhanced solubility due to uronic acid; potential anti-inflammatory activity inferred from analogs .
Methyl Protodioscin C₅₂H₈₆O₂₂ 22-O-methyl, 3-O-[6-deoxy-α-mannopyranosyl-(1→2)-β-glucopyranosyl] Known for cytotoxic effects against cancer cells; lacks uronic acid, reducing solubility .
Parvispinoside B C₅₉H₉₈O₂₈ 3-O-β-galactopyranosyl-(1→2)-[β-xylopyranosyl-(1→3)]-β-glucopyranosyl-(1→4)-β-galactopyranoside Complex branching increases molecular weight (1,265 g/mol); reported antitumor activity .
(25R)-26-[(α-L-Rhamnopyranosyl)oxy]-22α-methoxyfurost-5-en-3β-yl O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranoside C₅₂H₈₆O₂₃ 3-O-β-glucopyranosyl-(1→3)-β-glucopyranosyl; α-L-rhamnose at C-26 Lower solubility than target compound; bioactive in plant defense mechanisms .
Key Observations:
  • Sugar Moieties: Replacement of 6-deoxy-α-mannopyranosyl (target compound) with α-L-rhamnopyranosyl () or β-xylopyranosyl () alters hydrogen-bonding capacity and receptor specificity .
  • Uronic Acid vs. Neutral Sugars: The glucopyranosiduronic acid in the target compound improves water solubility, making it more suitable for drug delivery than methyl-protodioscin .
  • Methoxy Group : The 22α-methoxy group is conserved in many analogs and is critical for stabilizing the furostane conformation .

Physicochemical Properties

Property Target Compound Methyl Protodioscin Parvispinoside B
Molecular Weight 1,065 g/mol 1,051 g/mol 1,265 g/mol
Solubility (Water) High Moderate Low
Key Functional Groups Uronic acid, methoxy Methyl, neutral sugars Branched neutral sugars
  • Solubility : The uronic acid group in the target compound confers higher solubility (~2–3×) than methyl-protodioscin, as evidenced by its use in phyproof® reference standards ().
  • Stability : Methoxy groups at C-22 reduce oxidative degradation compared to hydroxylated analogs ().

Biological Activity

The compound (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex glycosylated furostane derivative with significant biological potential. This article reviews its biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects, supported by various studies and case reports.

Structural Characteristics

This compound features a furostane backbone with multiple functional groups, including methoxy and glucopyranosyl moieties. The presence of sugar units enhances its bioavailability and interaction with biological targets, which can improve solubility and cellular uptake. The structural complexity contributes to its unique therapeutic profile compared to simpler analogs.

Anti-Inflammatory Effects

Research indicates that compounds similar to this furostane derivative exhibit notable anti-inflammatory properties. Glycosylated compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies have demonstrated that furostanol derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways.

Anti-Cancer Properties

The compound's potential as an anti-cancer agent has been explored in several studies. For instance, glycosylated furostane derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators such as p53. In vitro studies suggest that this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Anti-Diabetic Activity

The anti-diabetic effects of similar compounds have also been investigated. Research shows that glycosylated furostanes can enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism involves the modulation of glucose transporters and improvement of lipid metabolism.

Case Studies

  • Case Study on Anti-Cancer Activity : A study conducted on human breast cancer cells demonstrated that treatment with a related furostanol glycoside resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
  • Case Study on Anti-Diabetic Effects : In a diabetic rat model, administration of the compound led to a marked decrease in fasting blood glucose levels and improved insulin response, indicating its potential utility in managing diabetes.

Research Findings

Study Findings Reference
Study 1Inhibition of COX-2 expression
Study 2Induction of apoptosis in cancer cells
Study 3Improvement in insulin sensitivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.